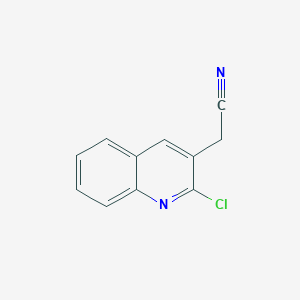

2-(2-Chloroquinolin-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloroquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine, pyridine, or triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the C-2 Position

The chlorine atom at position 2 undergoes substitution with nucleophiles due to activation by the electron-deficient quinoline ring and the adjacent nitrile group.

This reactivity is pivotal for introducing diverse functional groups, including amines, alkoxides, and sulfides, which are intermediates for bioactive compounds .

Reduction of the Cyano Group

The nitrile moiety undergoes selective reduction to primary amines or imines under controlled conditions.

| Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | (2-Chloroquinolin-3-yl)methanamine | 89% | |

| NaBH₄/NiCl₂ | MeOH | (2-Chloroquinolin-3-yl)methanimine | 75% |

The amine derivatives are precursors for Schiff bases and hydrazones, which exhibit antimicrobial and antitumor activities .

Cyclization Reactions

The nitrile group participates in cyclizations to form nitrogen-containing heterocycles.

With Hydrazines

Reaction with hydrazine hydrate yields tetrazole derivatives:

\text{2-(2-Chloroquinolin-3-yl)acetonitrile} + \text{H₂NNH₂} \xrightarrow{\text{EtOH, Δ}} \text{Tetrazolo[1,5-a]quinoline} \quad (\text{Yield: 82%}) \quad[2]

With Malononitrile

Under Biginelli conditions (AcOH catalyst):

\text{this compound} + \text{Malononitrile} \rightarrow \text{Pyrano[3,4-b]quinoline} \quad (\text{Yield: 76%}) \quad[2]

Radical-Mediated Reactions

The nitrile group generates cyanomethyl radicals under oxidative conditions, enabling C–C bond formation.

| Conditions | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₂, DTBP, 100°C | Styrene | β,γ-Unsaturated nitrile derivatives | 70–94% | |

| Electrolysis (anode: Pt) | Disulfides | Tetrasubstituted olefins | 65% |

These reactions are critical for synthesizing complex architectures in drug discovery .

Hydrolysis and Functionalization

The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions:

Multicomponent Reactions (MCRs)

The compound participates in one-pot MCRs to synthesize polyheterocycles:

| Components | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-thiophene, Ac₂O | DMAP | Thieno[2,3-b]quinoline | 81% | |

| Isatin, Acetonitrile, NiCl₂ | nBu₄NBF₄ | Spirooxindole-quinoline hybrids | 99% |

Key Findings:

-

The chloro group enables modular functionalization via SNAr, while the nitrile group offers pathways for reductions, cyclizations, and radical couplings.

-

Derivatives exhibit bioactivity (e.g., antimicrobial, anticancer), making this compound valuable in drug design .

-

Microwave and electrochemical methods enhance reaction efficiency and selectivity .

This comprehensive reactivity profile underscores the compound’s utility in synthesizing pharmacophores and functional materials.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily noted for its biological activities, particularly in the realm of drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for the development of pharmaceuticals.

Antimicrobial Activity

Research has indicated that compounds containing the quinoline moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(2-Chloroquinolin-3-yl)acetonitrile have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .

Anticancer Properties

Quinoline derivatives have been explored for their anticancer activities. Studies have reported that certain analogs can inhibit tumor cell growth, potentially serving as lead compounds in cancer therapy . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV and other viruses. Its ability to inhibit viral replication makes it a subject of interest for developing antiviral medications .

Environmental Applications

Beyond medicinal uses, this compound has applications in environmental chemistry, particularly as a chemosensor.

Chemosensor Development

A novel application involves its use as a chemosensor for detecting chromium ions (Cr(III)). The sensitivity and selectivity of this compound make it suitable for monitoring environmental pollutants, thereby contributing to ecological safety efforts .

Synthetic Methodologies

The synthesis of this compound itself is noteworthy, as it serves as a versatile building block in the creation of more complex molecules.

Synthesis Techniques

Recent studies have highlighted efficient synthetic routes to obtain this compound using various reagents and conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .

Role as a Building Block

Due to its functional groups, this compound can be utilized in the synthesis of other heterocyclic compounds, expanding its utility in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-(2-Chloroquinolin-3-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The chloro and nitrile groups in the compound can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-(2-Chloroquinolin-3-yl)acetonitrile.

2-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.

2-(2-Chloroquinolin-3-yl)methylene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A related compound formed through cyclocondensation reactions.

Uniqueness

This compound is unique due to its combination of a chloro group and a nitrile group attached to the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.

Activité Biologique

2-(2-Chloroquinolin-3-yl)acetonitrile is a heterocyclic organic compound with potential biological activities, particularly in medicinal chemistry. Its structure features a quinoline ring substituted with a chloro group and an acetonitrile functional group, which may contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₉ClN₂

- Molecular Weight : 244.72 g/mol

- Structure : The compound consists of a chloro group attached to a quinoline ring and an acetonitrile group.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as proteins or nucleic acids. The chloro and nitrile groups can participate in various chemical reactions, potentially leading to the formation of active intermediates that interact with biological macromolecules.

Anticancer Activity

Quinoline compounds are often explored for their anticancer potential due to their ability to inhibit tumor cell proliferation. Preliminary studies suggest that this compound may also possess similar properties, potentially inducing apoptosis in cancer cells. This activity is likely linked to its structural features that allow interaction with cellular targets involved in cancer progression.

Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound. Here are some notable findings:

Case Studies

- Antimicrobial Efficacy : In one study examining various monomeric alkaloids, compounds similar to this compound exhibited good antimicrobial activity against E. coli and C. albicans, suggesting that structural modifications could enhance efficacy .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of quinoline derivatives on prostate carcinoma cell lines (PC-3 and LNCaP), highlighting the potential for this compound in cancer therapy due to its ability to induce cell death selectively in malignant cells without affecting normal cells .

Propriétés

IUPAC Name |

2-(2-chloroquinolin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEDGMFXMMMZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.